Product packaging for alpha-D-mannose 1-phosphate(Cat. No.:CAS No. 15978-07-1)

alpha-D-mannose 1-phosphate

Cat. No.: B8819219
CAS No.: 15978-07-1
M. Wt: 260.14 g/mol
InChI Key: HXXFSFRBOHSIMQ-RWOPYEJCSA-N
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Description

alpha-D-mannose 1-phosphate is a monosaccharide phosphate that serves as a vital biochemical intermediate in the fructose and mannose metabolic pathways . In scientific research, this compound is critical for studying enzymatic processes, particularly those involving phosphomannomutase, an enzyme essential for the conversion between mannose-1-phosphate and mannose-6-phosphate . This conversion is a key step in the biosynthesis of nucleotide-activated sugars, which are the universal donors for glycosylation reactions . Glycosylation is a fundamental post-translational modification that determines the structure and function of many glycoproteins and glycolipids . Researchers utilize this compound to investigate these pathways in various contexts, including bacterial systems like Pseudomonas aeruginosa , where it is a substrate for the bifunctional enzyme phosphomannomutase/phosphoglucomutase (algC), which is involved in alginate and lipopolysaccharide biosynthesis . The compound is provided as a high-purity, white to off-white powder and must be stored at -20°C to ensure stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15978-07-1

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6-/m1/s1

InChI Key

HXXFSFRBOHSIMQ-RWOPYEJCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Metabolic Pathways Involving Alpha D Mannose 1 Phosphate

Central Role in Fructose (B13574) and Mannose Metabolism

alpha-D-Mannose 1-phosphate is a key metabolic intermediate in the intertwined pathways of fructose and mannose metabolism. sigmaaldrich.comwikipedia.orgwikipedia.orghmdb.cahmdb.cafoodb.ca The digestion of many polysaccharides and glycoproteins yields mannose, which is then phosphorylated by the enzyme hexokinase to produce mannose-6-phosphate (B13060355). wikipedia.org This product, mannose-6-phosphate, can then be converted to fructose-6-phosphate (B1210287) by the enzyme phosphomannose isomerase, allowing it to enter the glycolytic pathway for energy production. wikipedia.org

Alternatively, and central to its role in biosynthesis, mannose-6-phosphate is the direct precursor for this compound. hmdb.ca This conversion is a critical juncture, diverting mannose from catabolic pathways towards the synthesis of activated mannose donors necessary for glycosylation. While a significant portion of mannose entering a cell is catabolized, a fraction is directed towards these biosynthetic routes. In certain cells, such as cultured hepatoma cells, the majority of mannose for glycoprotein (B1211001) synthesis is sourced from extracellular mannose rather than being derived from glucose. wikipedia.orgoup.com

Biosynthesis from D-Mannose 6-Phosphate

The primary route for the synthesis of this compound is through the isomerization of D-mannose 6-phosphate. hmdb.canih.gov This reversible reaction is catalyzed by the enzyme phosphomannomutase (PMM). jst.go.jphmdb.ca In humans, two such enzymes exist, PMM1 and PMM2, which interconvert mannose-6-phosphate and this compound. mdpi.com

The mechanism of phosphomannomutase involves the transfer of a phosphoryl group. The enzyme, which has a phosphorylated serine residue in its active site, donates this phosphate (B84403) to the C1 position of D-mannose 6-phosphate. ebi.ac.uk This creates a transient intermediate, mannose 1,6-bisphosphate. Subsequently, the enzyme facilitates the transfer of the phosphate group from the C6 position back to the serine residue, resulting in the formation of this compound and the regeneration of the phosphorylated enzyme. ebi.ac.uk This process is crucial for providing the necessary substrate for the synthesis of GDP-mannose. hmdb.ca

Conversion to Guanosine (B1672433) Diphosphate (B83284) Mannose (GDP-Mannose)

This compound serves as the direct precursor for the synthesis of Guanosine Diphosphate Mannose (GDP-mannose), an activated form of mannose essential for glycosylation reactions. jst.go.jpnih.gov This conversion is a critical step in the biosynthesis of numerous glycoconjugates. nih.gov The reaction is catalyzed by the enzyme mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase. wikipedia.orgcreative-enzymes.comnih.gov

This enzyme facilitates the condensation of this compound with guanosine triphosphate (GTP). wikipedia.orgcreative-enzymes.com In this reaction, the guanylyl group from GTP is transferred to the phosphate of this compound, resulting in the formation of GDP-mannose and the release of pyrophosphate. creative-enzymes.comresearchgate.net The hydrolysis of the released pyrophosphate by pyrophosphatase helps to drive the reaction towards the synthesis of GDP-mannose. researchgate.net GDP-mannose then acts as the donor substrate for various mannosyltransferases, which are responsible for incorporating mannose into glycoproteins, glycolipids, and polysaccharides. jst.go.jpnih.gov

Involvement in Bacterial Carbohydrate Catabolism

In many bacteria, this compound is a key intermediate in the catabolism of mannose and mannan (B1593421), a polysaccharide composed of mannose units. jst.go.jpasm.org Bacteria can utilize D-mannose as a carbon source. asm.orgnih.gov The uptake of mannose often involves a phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which simultaneously transports and phosphorylates mannose to mannose-6-phosphate. asm.orgnih.gov This is then typically converted to fructose-6-phosphate by mannose-6-phosphate isomerase to enter glycolysis. asm.orgnih.gov

However, an alternative pathway for mannan catabolism has been identified in some bacteria that directly generates this compound. jst.go.jp In this pathway, extracellular mannan is broken down into smaller mannooligosaccharides, which are then transported into the cell. jst.go.jp These mannooligosaccharides are then phosphorolyzed by enzymes like β-1,4-D-mannooligosaccharide phosphorylase, yielding this compound and a shorter mannooligosaccharide. jst.go.jp In some cases, as seen in Ruminococcus albus, β-1,4-mannobiose is first epimerized to 4-O-β-D-mannosyl-D-glucose, which is then phosphorolyzed to this compound and glucose. nih.gov The resulting this compound can then be converted to mannose-6-phosphate and subsequently fructose-6-phosphate to enter central metabolism. jst.go.jp

Interconnection with Other Nucleotide Sugar Biosynthesis Pathways

The biosynthesis of this compound and its subsequent conversion to GDP-mannose are intricately linked with the broader network of nucleotide sugar interconversion pathways. nih.govnih.govannualreviews.org These pathways are responsible for producing the diverse array of activated sugar donors required for the synthesis of complex carbohydrates. nih.govannualreviews.org

GDP-mannose, derived from this compound, is not only a direct donor for mannosylation but also serves as a precursor for other nucleotide sugars. For instance, GDP-mannose can be converted to GDP-L-fucose through a series of enzymatic reactions. smpdb.ca This highlights the central role of the this compound to GDP-mannose conversion step as a branch point in nucleotide sugar metabolism.

Enzymology of Alpha D Mannose 1 Phosphate Metabolism

Phosphomannomutase (PMM) Function and Isoforms

Phosphomannomutase (PMM) is a key enzyme that catalyzes the reversible isomerization of alpha-D-mannose 1-phosphate to mannose 6-phosphate. nih.govscispace.com This reaction is a critical juncture in mannose metabolism, linking the activated form of mannose to pathways such as glycolysis and the synthesis of nucleotide sugars required for glycosylation. nih.gov

In humans, two main isoforms of PMM have been identified, PMM1 and PMM2, which share approximately 66% sequence identity and 85% similarity. nih.gov Despite their comparable in vitro catalytic efficiencies for the interconversion of mannose phosphates, they have distinct physiological roles. nih.govnih.gov PMM2 is primarily responsible for providing mannose 1-phosphate for the synthesis of GDP-mannose, an essential precursor for N-linked protein glycosylation. nih.govuniprot.org Deficiencies in PMM2 are the cause of the most common congenital disorder of glycosylation, PMM2-CDG. nih.govbiorxiv.org PMM1, on the other hand, is thought to function as a phosphohydrolase under specific conditions, such as ischemia, by converting glucose 1,6-bisphosphate to glucose 6-phosphate, thereby supporting glycolysis. nih.govnih.gov

PMM exists in various organisms, including bacteria, plants, and animals, highlighting its fundamental role in metabolism. nih.gov For instance, the PMM/PGM enzyme from Pseudomonas aeruginosa is a monomeric protein with a molecular mass of about 50-52 kDa and is involved in the biosynthesis of virulence factors like alginate and lipopolysaccharide. asm.orgnih.gov Plant PMMs, such as the one from Arabidopsis thaliana, are also crucial for processes like ascorbic acid biosynthesis. nih.gov

Functionally, PMMs often exhibit dual substrate specificity, being able to catalyze the interconversion of both mannose and glucose phosphates. nih.govjmb.or.kr The enzyme from P. aeruginosa, for example, can utilize mannose 1-phosphate, mannose 6-phosphate, glucose 1-phosphate, and glucose 6-phosphate as substrates. nih.gov The catalytic efficiency, however, can vary between these substrates.

The formation of a dimer is often required for the full enzymatic activity and stability of PMMs. researchgate.netmdpi.com PMM2, for example, functions as an obligate dimer, and disruptions in this dimerization can lead to protein destabilization and disease. mdpi.com

Catalytic Mechanism and Phosphoryl Transfer Dynamics

The catalytic mechanism of phosphomannomutase (PMM) involves a two-step phosphoryl transfer reaction. biorxiv.org This process is facilitated by a phosphorylated active site residue, which is typically a serine in bacterial PMMs like that from Pseudomonas aeruginosa or an aspartate in human PMMs. nih.govebi.ac.uk

The reaction cycle can be summarized as follows:

Phosphorylation of the Substrate: The enzyme, in its phosphorylated state, binds the substrate (e.g., mannose 6-phosphate). The phosphoryl group from the active site residue (e.g., phospho-Ser108 in P. aeruginosa PMM/PGM) is transferred to the C1 hydroxyl group of the sugar. ebi.ac.uk This results in the formation of a bisphosphorylated intermediate, such as mannose 1,6-bisphosphate. nih.govebi.ac.uk

Reorientation of the Intermediate: The bisphosphorylated sugar intermediate then rotates within the active site. biorxiv.orgebi.ac.uk This reorientation is a critical step that positions the second phosphate (B84403) group for the subsequent transfer.

Regeneration of the Phosphoenzyme: The now dephosphorylated active site residue attacks the phosphate group at the C6 position of the intermediate. ebi.ac.uk This transfers the phosphate back to the enzyme, regenerating the phosphoenzyme and releasing the product (e.g., mannose 1-phosphate). ebi.ac.uk

Activation of the enzyme itself requires an initial phosphorylation event. In human PMMs, this is achieved by the transfer of a phosphate group from a bisphosphorylated sugar, such as α-glucose 1,6-bisphosphate, to a catalytic aspartate residue. nih.govbiorxiv.org

Substrate Specificity and Recognition Principles

Phosphomannomutase (PMM) enzymes exhibit remarkable substrate specificity, which is crucial for their defined roles in cellular metabolism. While the primary function is the interconversion of mannose 1-phosphate and mannose 6-phosphate, many PMMs can also act on glucose phosphates. nih.govjmb.or.kr

The enzyme from Pseudomonas aeruginosa, termed PMM/PGM, is a well-studied example of this dual specificity, capable of binding mannose 1-phosphate, mannose 6-phosphate, glucose 1-phosphate, and glucose 6-phosphate. nih.gov The key to accommodating these different substrates lies in maintaining a constant position for the phosphate group within the active site through a conserved network of hydrogen bonds. nih.govrcsb.org This anchoring of the phosphate group leads to two distinct and mutually exclusive binding orientations for the sugar rings of the 1-phospho and 6-phospho substrates. nih.gov

Specific recognition of the sugar moiety is achieved through key contacts with the hydroxyl groups at the O3 and O4 positions, which must be in an equatorial configuration. nih.gov The enzyme utilizes a combination of specific protein contacts and non-specific interactions with solvent molecules to recognize both glucose and mannose phosphosugars. nih.gov

Some PMMs can also process other sugar phosphates, albeit with much lower efficiency. The P. aeruginosa enzyme, for instance, can catalyze the conversion of ribose 1-phosphate and 2-deoxyglucose 6-phosphate to their respective isomers. asm.org Similarly, it can bind pentose (B10789219) phosphosugars like ribose 1-phosphate (a slow substrate) and xylose 1-phosphate (an inhibitor). nih.gov

In humans, the two isoforms, PMM1 and PMM2, have comparable in vitro catalytic rates for mannose phosphates. nih.gov However, their in vivo functions differ significantly, suggesting that factors beyond simple substrate binding and turnover rates, such as regulation and protein-protein interactions, play a role in their physiological specificity.

Structural Basis of Enzyme-Substrate Interactions

The three-dimensional structure of phosphomannomutase (PMM) provides critical insights into its catalytic mechanism and substrate binding. PMM enzymes typically consist of multiple domains that undergo conformational changes upon substrate binding. The enzyme from Pseudomonas aeruginosa (PMM/PGM), for example, has a structure that, when complexed with its substrates, reveals a highly buried active site. nih.gov

High-resolution crystal structures of PMM/PGM in complex with glucose 1-phosphate, glucose 6-phosphate, mannose 1-phosphate, and mannose 6-phosphate show that the phosphate group of each substrate is held in a fixed position by a network of conserved hydrogen bonds. nih.govrcsb.org This precise positioning of the phosphate moiety forces the sugar ring of 1-phospho and 6-phospho substrates into two different, mutually exclusive orientations. nih.gov

The binding of both mannose and glucose phosphosugars is facilitated by specific interactions with the equatorial hydroxyl groups at the O3 and O4 positions of the sugar ring. nih.gov The active site also utilizes a combination of direct protein contacts and water-mediated interactions to accommodate the different epimers. nih.gov

In human PMM2, structural studies have highlighted the enzyme's dynamic nature. researchgate.net High-resolution crystal structures of murine PMM2 have revealed multiple distinct conformations of the protein subunit, underscoring its flexibility. biorxiv.orgresearchgate.net This conformational flexibility is believed to be essential for substrate binding, the reorientation of the reaction intermediate, and the release of the product. researchgate.net The enzyme functions as a dimer, with the cap domains of each subunit associating rigidly to form a platform from which the core domains can move flexibly. researchgate.net

Ionic cofactors are also crucial for the structure and function of PMM. Murine PMM2 structures have shown the importance of three ionic cofactors for dimerization, catalysis, and stability. biorxiv.orgresearchgate.net These include a chloride anion at the dimer interface and two magnesium ions, one of which is located at the phosphoryl transfer site. biorxiv.org

Allosteric Regulation and Kinetic Control of PMM Activity

The activity of phosphomannomutase (PMM) is subject to regulatory mechanisms that ensure its function is coordinated with the metabolic state of the cell. One of the key regulatory molecules is glucose-1,6-bisphosphate (G16P), which acts as an activator and stabilizer for PMM2. elifesciences.org The intracellular levels of G16P can therefore influence the rate of the PMM reaction.

In humans, the two isoforms, PMM1 and PMM2, exhibit different regulatory properties. PMM1 can be allosterically regulated by inosine (B1671953) monophosphate (IMP). nih.govnih.gov In the presence of IMP, PMM1's mutase activity is inhibited, and it gains a phosphohydrolase activity, converting glucose 1,6-bisphosphate to glucose 6-phosphate. nih.govnih.gov This switch in function is thought to be important for rescuing glycolysis during brain ischemia. nih.govnih.govacs.org The binding of IMP to a specific site on PMM1, which is not present in PMM2, induces a conformational change that favors the attack of a water molecule on the phosphoenzyme intermediate. nih.govnih.gov This allosteric regulation is mediated by long-range electrostatic interactions with arginine residues that are conserved in PMM1 but absent in PMM2. nih.govnih.gov

The kinetic properties of PMM also contribute to the control of its activity. The enzyme from Escherichia coli (ManB), for instance, exhibits dual substrate specificity for both mannose-1-phosphate and glucose-1-phosphate, with the specific activity for glucose-1-phosphate being about 70% of that for mannose-1-phosphate. jmb.or.kr The enzyme from Pseudomonas aeruginosa has apparent Km values of 17 µM for mannose 1-phosphate and 22 µM for glucose 1-phosphate. asm.org The catalytic efficiency (kcat/Km) for glucose 1-phosphate is approximately twofold higher than for mannose 1-phosphate in this particular enzyme. asm.org

Divalent metal ions are also critical for PMM activity. Mg2+ is typically required for maximum activity, while other divalent cations like Mn2+ can provide some level of activation. asm.org The presence of other divalent metals in addition to Mg2+ can inhibit the enzyme's activity. asm.org

Mannose-1-Phosphate Guanylyltransferase (MPG/GMPP) Activity

Mannose-1-phosphate guanylyltransferase (MPG), also known as GDP-mannose pyrophosphorylase (GMPP), is a crucial enzyme in the biosynthesis of mannosylated glycoconjugates. wikipedia.orgnih.gov It catalyzes the condensation of this compound with guanosine (B1672433) triphosphate (GTP) to produce GDP-mannose and pyrophosphate. wikipedia.orgcreative-enzymes.com This reaction is a key step in providing the activated mannose donor, GDP-mannose, for various glycosylation pathways, including the synthesis of N-linked glycans, glycosylphosphatidylinositol (GPI) anchors, and, in bacteria, cell wall components like lipopolysaccharide. creative-enzymes.comnih.govnih.gov

The enzyme is found in a wide range of organisms, from bacteria and yeast to plants and mammals. nih.govwikipedia.orgnih.gov In some bacteria, such as Pseudomonas aeruginosa, MPG is part of a bifunctional enzyme that also possesses phosphomannose isomerase activity. creative-enzymes.com In humans, the enzyme exists as a complex of two related proteins, GMPPA and GMPPB. reactome.org It is believed that GMPPB is the catalytic subunit, while GMPPA has a regulatory role. reactome.org Product-mediated feedback inhibition is a key regulatory feature, where the GDP-mannose-bound form of GMPPA inhibits the catalytic activity of GMPPB. reactome.org

The systematic name for this enzyme is GTP:alpha-D-mannose-1-phosphate guanylyltransferase. wikipedia.org Most of these enzymes require a divalent cation, such as Mg2+, for their catalytic activity. creative-enzymes.comnih.gov

Reaction Mechanism and Enzymatic Kinetics

GTP + this compound <=> diphosphate (B83284) + GDP-mannose wikipedia.org

The mechanism involves the attack of the phosphate oxygen of this compound on the α-phosphorus atom of GTP, leading to the formation of GDP-mannose and the release of pyrophosphate. This reaction proceeds via a mechanism that can involve large conformational changes in the enzyme upon substrate binding. nih.gov For example, structural studies of the GMP from Thermotoga maritima show that GTP binding induces significant movements in loop regions surrounding the active site. nih.gov

The kinetic properties of MPG/GMPP have been characterized in various organisms. For the enzyme from porcine thyroid, the Michaelis constants (Km) were determined to be 3.5 µM for GTP and 0.4 µM for mannose-1-phosphate. nih.gov For the reverse reaction, the Km values were 1.0 µM for GDP-alpha-D-mannose and 1.0 mM for pyrophosphate. nih.gov The enzyme from porcine thyroid is specific for the mannose moiety but can tolerate some modifications to the guanine (B1146940) base and the ribose sugar of GTP. nih.gov

In bacteria, the enzyme can sometimes utilize other nucleotide triphosphates, such as ITP and dGTP, as donors. genome.jp The kinetic parameters for the GMP from Thermotoga maritima and Helicobacter pylori are quite similar for both mannose-1-phosphate and GTP, suggesting a conserved active site architecture and reaction mechanism for both monofunctional and bifunctional GMPs. nih.gov

Table of Kinetic Parameters for Phosphomannomutase (PMM)

OrganismSubstrateKm (µM)Relative Catalytic Efficiency
Pseudomonas aeruginosaMannose 1-Phosphate17-
Pseudomonas aeruginosaGlucose 1-Phosphate22~2-fold higher than M1P
Escherichia coli (ManB)Mannose 1-Phosphate-100%
Escherichia coli (ManB)Glucose 1-Phosphate-70%

Table of Kinetic Parameters for Mannose-1-Phosphate Guanylyltransferase (MPG/GMPP)

OrganismSubstrateKm (µM)
Porcine ThyroidGTP3.5
Porcine ThyroidThis compound0.4
Porcine ThyroidGDP-alpha-D-Mannose1.0
Porcine ThyroidPyrophosphate1000

Pivotal Role in GDP-Mannose Biosynthesis for Glycosylation Precursors

This compound is the direct precursor for the synthesis of guanosine diphosphate-mannose (GDP-mannose), a critical nucleotide sugar donor for a wide array of glycosylation reactions. jst.go.jpnih.gov This conversion is catalyzed by the enzyme mannose-1-phosphate guanylyltransferase , also known as GDP-mannose pyrophosphorylase (GMPP). wikipedia.orgcreative-enzymes.com The reaction involves the transfer of a guanylyl group from guanosine triphosphate (GTP) to this compound, releasing pyrophosphate. wikipedia.orgcreative-enzymes.com

The reaction is as follows: GTP + this compound ⇌ Diphosphate + GDP-mannose wikipedia.org

GDP-mannose is an essential building block for the synthesis of glycoproteins, glycolipids, and other glycoconjugates. nih.govcreative-enzymes.com It serves as the mannosyl donor for the formation of the lipid-linked oligosaccharide precursor (dolichol-P-mannose) required for N-linked glycosylation, as well as for O-linked mannosylation and C-mannosylation. nih.govnih.gov In plants, GDP-mannose is also a precursor for the biosynthesis of ascorbic acid (Vitamin C). pnas.org

The significance of this pathway is underscored by the consequences of its disruption. Deficiencies in the enzymes involved in the synthesis of this compound and its subsequent conversion to GDP-mannose can lead to Congenital Disorders of Glycosylation (CDG), a group of inherited metabolic disorders. nih.govbasys2.ca

Allosteric Feedback and Homeostatic Control Mechanisms

The biosynthesis of GDP-mannose is a tightly regulated process to ensure cellular homeostasis of this vital precursor. The enzyme responsible for its synthesis, mannose-1-phosphate guanylyltransferase (GMPP), is subject to allosteric feedback inhibition by its product, GDP-mannose. reactome.org In humans, the GMPP complex consists of two types of subunits, GMPPA and GMPPB. reactome.org The catalytic activity resides in the GMPPB subunit, while GMPPA appears to have a regulatory function. reactome.org

Recent structural studies have revealed that GMPPA can switch between a GTP-bound form that stimulates the catalytic activity of GMPPB and a GDP-mannose-bound form that inhibits it. reactome.org This product-mediated feedback inhibition provides a mechanism for the cell to sense the levels of GDP-mannose and adjust its synthesis accordingly, preventing either a deficit or an excess of this crucial glycosylation precursor. reactome.orgresearchgate.net This allosteric regulation at the level of GMPP is a key mechanism for maintaining mannose homeostasis within the cell. researchgate.net

Other Related Enzymes and Their Activities

Phosphomannose Isomerase (MPI) and Interconversion with Fructose (B13574) 6-Phosphate

Phosphomannose isomerase (MPI) , also known as mannose-6-phosphate (B13060355) isomerase, is a crucial enzyme that catalyzes the reversible interconversion of D-mannose 6-phosphate and D-fructose 6-phosphate. adknowledgeportal.orgwikipedia.orggenecards.org This reaction connects mannose metabolism with glycolysis, as fructose 6-phosphate is a key intermediate in the glycolytic pathway. wikipedia.org

The reaction is as follows: D-mannose 6-phosphate ⇌ D-fructose 6-phosphate genecards.org

MPI plays a dual role in cellular metabolism. It allows for the synthesis of mannose 6-phosphate from fructose 6-phosphate, which can then be converted to this compound and subsequently to GDP-mannose for glycosylation reactions. genecards.orgnih.gov Conversely, it can direct excess mannose 6-phosphate into glycolysis by converting it to fructose 6-phosphate. wikipedia.org The balance between these two functions is critical for maintaining the appropriate supply of mannose derivatives for glycosylation while preventing the accumulation of potentially toxic levels of mannose-6-phosphate. nih.govelifesciences.org

MPI is a metalloenzyme, typically requiring zinc for its catalytic activity. wikipedia.org The proposed mechanism involves a cis-enediol intermediate. wikipedia.org The enzyme is highly specific for the beta-anomer of mannose 6-phosphate and is inhibited by compounds such as erythrose 4-phosphate and mannitol (B672) 1-phosphate. wikipedia.org

Mutations in the MPI gene are associated with a subtype of Congenital Disorders of Glycosylation known as MPI-CDG (formerly CDG-Ib). adknowledgeportal.orggenecards.org

Mannoside Phosphorylases and Novel Mannoside Synthesis Pathways

Mannoside phosphorylases are enzymes that catalyze the reversible phosphorolysis of β-mannosidic linkages, producing this compound and the corresponding acceptor sugar. nih.govmicrobiologyresearch.org These enzymes are found in various bacteria and play a significant role in the catabolism of mannan (B1593421), a polymer of mannose. microbiologyresearch.orgnih.gov

The general reaction is: β-D-Mannosyl-Acceptor + Phosphate ⇌ Acceptor + this compound nih.gov

The reversibility of this reaction allows mannoside phosphorylases to be utilized for the synthesis of novel mannosides. nih.gov By using this compound as a donor substrate and various carbohydrates as acceptors, a range of β-mannosides can be synthesized with high regioselectivity. nih.gov This provides a powerful tool for glycochemists, as the synthesis of β-mannosides can be challenging through traditional chemical methods. nih.gov

Researchers have discovered mannoside phosphorylases with different specificities, targeting β-1,2-, β-1,3-, and β-1,4-mannosidic linkages. microbiologyresearch.orgnih.govresearchgate.net For instance, a novel β-1,3-mannoside phosphorylase was identified from the bacterium Zobellia galactanivorans. nih.gov These enzymes are classified within the glycoside hydrolase family GH130. microbiologyresearch.orgmdpi.com The discovery of these enzymes has not only expanded our understanding of carbohydrate metabolism in microorganisms but has also opened up new avenues for the enzymatic synthesis of complex oligosaccharides. microbiologyresearch.org

Data Tables

Table 1: Key Enzymes in this compound Metabolism

EnzymeEC NumberReaction CatalyzedFunction
Mannose-1-Phosphate Guanylyltransferase (GMPP)2.7.7.13, 2.7.7.22GTP + α-D-mannose 1-phosphate ⇌ Diphosphate + GDP-mannoseSynthesis of GDP-mannose for glycosylation. wikipedia.orgwikipedia.org
Phosphomannose Isomerase (MPI)5.3.1.8D-mannose 6-phosphate ⇌ D-fructose 6-phosphateInterconversion between mannose and fructose metabolic pathways. wikipedia.orggenecards.org
Mannoside Phosphorylase2.4.1.-β-D-Mannosyl-Acceptor + Phosphate ⇌ Acceptor + α-D-Mannose 1-phosphateCatabolism of β-mannosides and synthesis of novel mannosides. nih.govmicrobiologyresearch.org

Role of Alpha D Mannose 1 Phosphate in Glycosylation Pathways

Precursor to Dolichol-Phosphate Mannose (Dol-P-Man) Synthesis

Alpha-D-mannose 1-phosphate is a vital precursor for the synthesis of dolichol-phosphate mannose (Dol-P-Man). The synthesis of Dol-P-Man occurs through the transfer of a mannosyl residue from GDP-mannose to dolichol phosphate (B84403) (Dol-P), a reaction catalyzed by dolichyl phosphate mannose synthase (DPMS). asm.orgresearchgate.net Since GDP-mannose is synthesized from this compound and GTP, the availability of this compound directly impacts the cellular pool of Dol-P-Man. asm.orgpnas.org

Dol-P-Man is a critical mannosyl donor in several glycosylation pathways, including N-glycosylation, O-mannosylation, C-mannosylation, and the formation of glycosylphosphatidylinositol (GPI) anchors. nih.govpnas.orgmolbiolcell.org The synthesis of Dol-P-Man is believed to occur on the cytoplasmic face of the endoplasmic reticulum (ER). pnas.org Deficiencies in the synthesis of Dol-P-Man, which can stem from a shortage of its precursors like this compound, can lead to significant defects in the formation of various glycoproteins. jci.org

Contribution to N-Glycosylation Processes

This compound is fundamental to N-glycosylation, the process of attaching oligosaccharide chains (glycans) to asparagine residues of proteins. nih.gov This is primarily through its conversion to GDP-mannose and subsequently to Dol-P-Man. nih.gov These molecules are the direct donors of mannose residues for the assembly of the lipid-linked oligosaccharide (LLO) precursor, which is essential for N-glycosylation. nih.govpnas.org

The assembly of the core N-linked glycan, Glc3Man9GlcNAc2, begins on the cytoplasmic side of the ER membrane with the transfer of sugars, including mannose from GDP-mannose, to a dolichol pyrophosphate carrier. nih.gov The initial five mannose residues are added using GDP-mannose as the donor. nih.gov The resulting Man5GlcNAc2-PP-dolichol intermediate is then flipped into the ER lumen. oulu.fi Inside the lumen, the glycan is extended with four more mannose residues, which are donated by Dol-P-Man. nih.gov This completed core glycan is then transferred to nascent polypeptide chains. nih.gov A deficiency in the supply of GDP-mannose, and by extension this compound, can lead to the synthesis of truncated LLOs and subsequent hypoglycosylation of proteins. oup.com

The N-linked glycans play a crucial role in the proper folding and quality control of glycoproteins within the ER. pnas.org The core glycan is recognized by ER-resident chaperones that assist in the folding of the newly synthesized proteins. pnas.org Correctly folded proteins are then allowed to proceed through the secretory pathway for further processing and transport to their final destinations. pnas.org Incomplete glycosylation due to a lack of precursors like this compound can impair these processes, leading to protein misfolding and degradation. oulu.fi Furthermore, specific modifications of the N-glycans, such as the addition of mannose-6-phosphate (B13060355), act as sorting signals for targeting enzymes to lysosomes. oulu.fi

Core Glycan Assembly and Subsequent Processing

Involvement in O-Glycosylation Pathways

This compound is also integral to O-glycosylation, specifically O-mannosylation, which is prevalent in fungi and also occurs in mammals. nih.govresearchgate.net In this process, a mannose residue is attached to the hydroxyl group of serine or threonine residues in a protein. researchgate.net The initial mannosyl residue is transferred from Dol-P-Man, a direct product of the pathway originating with this compound. researchgate.net Subsequent elongation of the O-linked sugar chain often utilizes GDP-mannose as the mannosyl donor. researchgate.net In fungi, protein O-mannosylation is crucial for the secretion of certain proteins. asm.org In mammals, O-mannosyl glycans are important for the function of proteins like alpha-dystroglycan in muscle and brain tissue. genome.jp

Role in Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis

The biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which tether many proteins to the cell surface, relies on mannose donors derived from this compound. nih.govresearchgate.net The core structure of a GPI anchor contains a conserved sequence of Manα1-4GlcNα1-6myo-inositol-P-lipid. genome.jp The three mannose residues in the GPI core are all transferred from Dol-P-Man. embopress.org Therefore, three distinct Dol-P-Man-dependent mannosyltransferases are required for the assembly of the GPI core. embopress.org A deficiency in the synthesis of Dol-P-Man, which can be caused by a lack of this compound, can impair GPI anchor formation and reduce the surface expression of GPI-anchored proteins. jci.org

Table 1: Key Enzymes in Glycosylation Pathways Utilizing Derivatives of this compound

EnzymePathwaySubstrate Derived from this compoundProduct
Dolichyl phosphate mannose synthase (DPMS)N-Glycosylation, O-Glycosylation, GPI-anchor synthesisGDP-mannoseDolichol-phosphate mannose (Dol-P-Man)
Protein O-mannosyltransferases (PMTs)O-GlycosylationDol-P-ManMannosylated protein (initial mannose)
GPI-mannosyltransferase I (PIG-M)GPI-anchor synthesisDol-P-ManMan-GlcN-(acyl)PI
GPI-mannosyltransferase II (PIG-V)GPI-anchor synthesisDol-P-ManMan-Man-GlcN-(acyl)PI
GPI-mannosyltransferase III (PIG-B)GPI-anchor synthesisDol-P-ManMan-Man-Man-GlcN-(acyl)PI
Various mannosyltransferasesN-Glycosylation (lumenal)Dol-P-ManElongated lipid-linked oligosaccharide
Various mannosyltransferasesN-Glycosylation (cytoplasmic), O-Glycosylation (elongation)GDP-mannoseElongated glycans

Influence on Cell Wall Biogenesis and Structural Integrity in Fungi and Plants

In fungi and plants, this compound plays a crucial role in the synthesis of cell wall components, thereby influencing structural integrity. pnas.org

In fungi, the cell wall is rich in mannoproteins, which are heavily glycosylated proteins. nih.gov The mannan (B1593421) portions of these proteins are synthesized using GDP-mannose as the primary mannosyl donor for both N-linked and O-linked glycans. nih.gov These mannans are critical for the low permeability and porosity of the cell wall, which contributes to resistance against antifungal drugs and host defense mechanisms. frontiersin.org

In plants, GDP-mannose derived from this compound is a precursor for various cell wall polysaccharides. pnas.orgmdpi.com Mutants deficient in the enzyme that produces GDP-mannose from this compound exhibit severe defects in cell wall structure, including a dramatic decrease in cellulose (B213188) content, leading to distorted cell walls and developmental issues. pnas.orgmdpi.com This highlights the essential role of the metabolic flux from this compound towards cell wall biogenesis.

Alpha D Mannose 1 Phosphate in Cellular Regulation and Signaling

Impact on Metabolic Flux Control and Carbohydrate Partitioning

Alpha-D-mannose 1-phosphate (α-Man-1-P) is a critical intermediate in mannose metabolism, positioned at a key metabolic fork that dictates the flow of mannose into either energy production or biosynthetic pathways. nih.gov The regulation of its formation and conversion is crucial for maintaining cellular homeostasis. europa.eu

The metabolic fate of mannose entering a cell is largely determined by the enzymatic activities that govern the pool of mannose-6-phosphate (B13060355) (Man-6-P), the precursor to α-Man-1-P. nih.gov Upon entering the cell, mannose is phosphorylated by hexokinase to Man-6-P. nih.goveuropa.eu This intermediate can then be directed down one of two major pathways. It can be isomerized to fructose-6-phosphate (B1210287) (Fru-6-P) by phosphomannose isomerase (MPI), thereby entering glycolysis for catabolism. nih.govwikipedia.org Alternatively, it can be converted to α-Man-1-P by phosphomannomutase (PMM), committing it to anabolic pathways such as the synthesis of glycoproteins and other glycoconjugates. nih.govproteopedia.orgwikipedia.org

The partitioning of Man-6-P between these two pathways is a key control point for metabolic flux. The ratio of MPI to PMM activity within a cell is a major determinant of this partitioning. nih.gov A higher MPI to PMM ratio favors catabolism of mannose, while a lower ratio directs mannose towards glycosylation pathways. nih.gov This balance is vital, as both deficiency and excess of mannose metabolites can be detrimental to the cell and the organism. europa.eu

Once formed, α-Man-1-P serves as the substrate for the synthesis of guanosine (B1672433) diphosphate-mannose (GDP-mannose), a crucial activated sugar donor for numerous glycosylation reactions. europa.euwikipedia.orgcreative-enzymes.com This conversion is catalyzed by mannose-1-phosphate guanylyltransferase (also known as GDP-mannose pyrophosphorylase). wikipedia.orgcreative-enzymes.com GDP-mannose is then utilized in the synthesis of N-linked glycans, O-linked glycans, C-mannosylation, and glycosylphosphatidylinositol (GPI) anchors. nih.gov Therefore, the regulation of α-Man-1-P levels directly impacts the availability of these essential building blocks for protein and lipid glycosylation.

Table 1: Key Enzymes in the Partitioning of Mannose Metabolism
EnzymeReaction CatalyzedMetabolic PathwaySignificance in Flux Control
Hexokinase (HK)Mannose → Mannose-6-phosphateInitial phosphorylationTraps mannose inside the cell and prepares it for further metabolism. nih.gov
Phosphomannose Isomerase (MPI)Mannose-6-phosphate ↔ Fructose-6-phosphateGlycolysis/GluconeogenesisDirects mannose towards energy production. The ratio of MPI to PMM2 is critical for partitioning. nih.gov
Phosphomannomutase (PMM)Mannose-6-phosphate ↔ this compoundGlycosylation pathwaysCommits mannose to the synthesis of glycoconjugates. nih.govproteopedia.org
Mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase)This compound + GTP → GDP-mannose + PPiGlycosylation pathwaysSynthesizes the primary activated mannose donor for glycosylation reactions. wikipedia.orgcreative-enzymes.com

Interplay with Other Sugar Phosphate (B84403) Pools and Cellular Energetics

The metabolism of this compound is intricately connected with other sugar phosphate pools, most notably those of glycolysis and the pentose (B10789219) phosphate pathway. This interplay ensures that the cell can dynamically allocate carbohydrate resources based on its energetic and biosynthetic needs.

The direct precursor of α-Man-1-P is Man-6-P, which itself is in equilibrium with fructose-6-phosphate (Fru-6-P), a key intermediate in glycolysis. nih.govwikipedia.org This connection, mediated by phosphomannose isomerase (MPI), means that the pool of Man-6-P is influenced by the glycolytic flux. numberanalytics.com When glycolytic activity is high, the levels of Fru-6-P can influence the direction of the MPI-catalyzed reaction, potentially affecting the amount of Man-6-P available for conversion to α-Man-1-P.

The connection to the pentose phosphate pathway occurs through Fru-6-P and another glycolytic intermediate, glyceraldehyde-3-phosphate, which are interconverted with pentose phosphates. While not a direct interaction with α-Man-1-P, this highlights the integrated nature of carbohydrate metabolism, where the demands of one pathway can influence the substrate availability for others.

In some organisms, such as Escherichia coli, the metabolism of mannose is a critical source of carbon and energy. Mannose is taken up and converted to Man-6-P, which is then isomerized to Fru-6-P and enters glycolysis. In these systems, the regulation of the enzymes that produce and consume Man-6-P is essential for efficient energy extraction from mannose.

Table 2: Interplay of this compound with Other Metabolic Pathways
Interacting PathwayKey IntermediatesConnecting Enzyme(s)Nature of Interaction
GlycolysisFructose-6-phosphatePhosphomannose Isomerase (MPI)Man-6-P, the precursor to α-Man-1-P, is interconvertible with the glycolytic intermediate Fru-6-P, linking mannose metabolism to cellular energy production. nih.govnumberanalytics.com
Cellular Energetics (GTP pool)Guanosine Triphosphate (GTP)Mannose-1-phosphate guanylyltransferaseThe synthesis of GDP-mannose from α-Man-1-P is dependent on the cellular pool of GTP, an indicator of the cell's energetic state. europa.euwikipedia.org

Putative Roles in Specific Cellular Signaling Cascades

While the primary role of this compound is as a metabolic intermediate, emerging evidence suggests its involvement, and that of its downstream products, in cellular signaling processes.

The most well-established link to signaling is through the process of protein glycosylation, which is critically dependent on the supply of GDP-mannose derived from α-Man-1-P. creative-enzymes.com Glycosylation is a key post-translational modification that can modulate protein activity, localization, and stability, thereby influencing a wide range of signaling pathways. creative-enzymes.com For example, the proper glycosylation of cell surface receptors is essential for their function in signal transduction.

In some contexts, the levels of mannose metabolites themselves may act as signals. For instance, in response to endoplasmic reticulum (ER) stress, there can be an elevation in Man-6-P levels. molbiolcell.org While this study focused on Man-6-P, it highlights the potential for sugar phosphates to act as signaling molecules in stress response pathways.

Furthermore, the synthesis of GDP-mannose from α-Man-1-P is a key step in the production of various glycoconjugates that have direct roles in signaling. researchgate.net For example, GPI anchors, which require mannose for their synthesis, are involved in protein sorting and trafficking, which are integral to many signaling events. nih.gov

Although direct evidence for α-Man-1-P acting as a signaling molecule itself is limited, its central position in a pathway that is highly responsive to the metabolic state of the cell and that produces critical components for signaling machinery suggests a significant, albeit indirect, role in cellular regulation and signaling.

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
Mannose-6-phosphate
Fructose-6-phosphate
Guanosine diphosphate-mannose
Guanosine triphosphate
Pyrophosphate
Glyceraldehyde-3-phosphate

Pathophysiological Implications of Alpha D Mannose 1 Phosphate Dysregulation

Congenital Disorders of Glycosylation (CDG) Pathomechanisms

Congenital Disorders of Glycosylation are a group of inherited metabolic disorders caused by defects in the synthesis of glycans and their attachment to proteins and lipids. rarediseases.org Several types of CDG are directly linked to disruptions in the metabolic pathway of mannose, leading to a deficiency in the precursors required for N-linked glycosylation.

PMM2-CDG, formerly known as CDG-Ia, is the most common type of CDG and is caused by mutations in the PMM2 gene. cdghub.comfrontiersin.org This gene encodes the enzyme phosphomannomutase 2 (PMM2), which is responsible for the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate. cdghub.comcsic.es Mutations in PMM2 lead to a deficient enzyme with reduced activity, resulting in decreased levels of mannose-1-phosphate. cdghub.comcsic.es

This deficiency has a cascading effect on glycosylation. Mannose-1-phosphate is a crucial precursor for the synthesis of guanosine (B1672433) diphosphate-mannose (GDP-mannose) and dolichol-phosphate-mannose (Dol-P-mannose), which are the activated forms of mannose required for the assembly of lipid-linked oligosaccharides (LLOs) in the endoplasmic reticulum. cdghub.comnih.gov Insufficient levels of these mannose donors impair the synthesis of the LLO precursor, leading to hypoglycosylation, where proteins are not properly glycosylated. cdghub.com This lack of proper glycosylation affects the structure and function of numerous proteins, leading to the multisystemic clinical manifestations seen in PMM2-CDG patients, including neurological abnormalities, developmental delay, and liver disease. frontiersin.orgglycomine.com

Table 1: Key Molecular Consequences of PMM2 Deficiency

Deficient EnzymeSubstrateProductDownstream EffectClinical Manifestation
Phosphomannomutase 2 (PMM2) cdghub.comMannose-6-phosphate csic.esMannose-1-phosphate csic.esDecreased GDP-mannose and Dol-P-mannose synthesis, leading to impaired N-linked glycosylation. cdghub.comnih.govNeurological impairment, developmental delay, hypotonia, liver dysfunction. frontiersin.orgglycomine.com

MPI-CDG, also known as CDG-Ib, is caused by a deficiency in the enzyme mannose phosphate (B84403) isomerase (MPI). biochemia-medica.comcdghub.com MPI catalyzes the reversible interconversion of fructose-6-phosphate (B1210287) and mannose-6-phosphate. cdghub.comnih.gov In individuals with MPI-CDG, the impaired function of MPI leads to a reduced supply of mannose-6-phosphate. cdghub.comresearchgate.net

Although this defect occurs a step before the PMM2-catalyzed reaction, it directly impacts the availability of the substrate for PMM2, thereby affecting the production of mannose-1-phosphate. cdghub.comresearchgate.net The reduced levels of mannose-6-phosphate result in decreased synthesis of mannose-1-phosphate and, consequently, GDP-mannose, leading to impaired N-glycosylation. cdghub.combiologists.com Unlike PMM2-CDG, MPI-CDG primarily affects the liver and gastrointestinal system, with symptoms such as protein-losing enteropathy, hypoglycemia, and coagulopathy. nih.govup.ac.za Notably, oral mannose supplementation can be an effective treatment for MPI-CDG as it can be converted to mannose-6-phosphate by hexokinase, bypassing the MPI enzyme block. researchgate.netbiologists.com

Table 2: Comparison of PMM2-CDG and MPI-CDG

FeaturePMM2-CDG (CDG-Ia)MPI-CDG (CDG-Ib)
Defective Enzyme Phosphomannomutase 2 (PMM2) cdghub.comMannose Phosphate Isomerase (MPI) biochemia-medica.comcdghub.com
Metabolic Block Conversion of mannose-6-phosphate to mannose-1-phosphate csic.esInterconversion of fructose-6-phosphate to mannose-6-phosphate cdghub.comnih.gov
Primary Consequence Decreased mannose-1-phosphate biosynthesis cdghub.comReduced availability of mannose-6-phosphate for mannose-1-phosphate synthesis cdghub.comresearchgate.net
Main Clinical Features Neurological deficits, developmental delay frontiersin.orgLiver disease, gastrointestinal problems, hypoglycemia nih.govup.ac.za

The dysregulation of alpha-D-mannose 1-phosphate in both PMM2-CDG and MPI-CDG has far-reaching consequences for global glycoprotein (B1211001) biosynthesis. Glycoproteins are essential for a vast array of cellular functions, including cell adhesion, signaling, protein folding, and immune responses. rarediseases.orgcreative-enzymes.com The impaired N-glycosylation resulting from a lack of mannose-1-phosphate precursors leads to the production of misfolded or non-functional glycoproteins. cdghub.com

This disruption in glycoprotein synthesis can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, as the cell attempts to cope with the accumulation of improperly folded proteins. mdpi.com Chronic ER stress can, in turn, lead to apoptosis and contribute to the cellular pathology observed in CDG. mdpi.com The widespread importance of glycoproteins across different tissues and organ systems explains the multisystemic nature of these disorders, affecting everything from the central nervous system to the liver and immune system. rarediseases.orgfrontiersin.org The maintenance of cellular homeostasis is critically dependent on the proper functioning of these glycosylation pathways, and their disruption highlights the central role of this compound in this process. nih.gov

MPI-CDG (CDG-Ib) and Disrupted Interconversion of Mannose-6-Phosphate to Mannose-1-Phosphate

Roles in Other Biological Processes and Disease Models (Mechanistic Studies)

Beyond its well-established role in the pathophysiology of CDGs, this compound is also implicated in other fundamental biological processes, particularly in plant systems and the modulation of the immune system.

In plants, this compound is a key intermediate in the major pathway for the biosynthesis of ascorbic acid (vitamin C). nih.govnih.gov The Smirnoff-Wheeler pathway, the primary route for ascorbate (B8700270) production in plants, utilizes GDP-D-mannose, which is synthesized from this compound by the enzyme GDP-D-mannose pyrophosphorylase. nih.govuniprot.org This was genetically confirmed in Arabidopsis thaliana, where a mutant deficient in this enzyme exhibited significantly reduced levels of ascorbic acid. nih.gov Furthermore, this compound can also act as a substrate for the enzyme GDP-L-galactose phosphorylase, another crucial step in the ascorbate synthesis pathway. genome.jp The identification of alpha-D-mannose-1-phosphate in metabolomic analyses of plants like Lycium barbarum further supports its role in this vital biosynthetic pathway. mdpi.com

The availability of this compound is critical for the synthesis of GDP-L-fucose, a precursor for fucosylation, a type of glycosylation that plays a role in immune recognition. nih.gov Glycans on the surface of cells, including immune cells, act as molecular patterns that are recognized by various receptors, thereby modulating immune responses. plos.orgmdpi.com For instance, the mannose-rich glycans on pathogens are recognized by pattern recognition receptors on immune cells, triggering an immune response. plos.orgnih.gov

Alterations in the glycosylation patterns of proteins, which can be influenced by the availability of precursors like this compound, can therefore impact how cells are recognized by the immune system. creative-enzymes.com For example, changes in the glycosylation of the programmed death-ligand 1 (PD-L1) protein have been shown to affect its stability and function in cancer cells, influencing the immune response to tumors. pnas.org While direct mechanistic studies linking this compound levels to specific immune recognition events are still emerging, its foundational role in building the glycan structures central to these processes suggests a significant, albeit indirect, influence.

Mechanistic Insights into Glycosylation Changes in Pre-clinical Cancer Models

The dysregulation of this compound is intrinsically linked to aberrant glycosylation, a hallmark of cancer. oncotarget.commdpi.com As a critical precursor for nucleotide sugars, the availability of this compound directly influences the synthesis of the glycan structures that adorn cell surface proteins and lipids, thereby modulating fundamental cellular processes implicated in cancer progression. creative-proteomics.comcreative-enzymes.com Pre-clinical cancer models have been instrumental in elucidating the mechanisms by which alterations in mannose metabolism lead to the pro-tumorigenic glycophenotypes observed in malignancy.

This compound sits (B43327) at a crucial metabolic crossroads. It is generated from D-mannose 6-phosphate by the enzyme phosphomannomutase (PMM) and is subsequently converted into GDP-mannose (GDP-Man) by mannose 1-phosphate guanylyltransferase. jst.go.jp GDP-mannose is the primary donor substrate for various mannosyltransferases, which are essential for the biosynthesis of N-glycans, O-glycans, and other glycoconjugates. creative-enzymes.comjst.go.jpnih.gov Consequently, any disruption in the enzymes that regulate this compound levels can profoundly impact the fidelity and structure of glycans. creative-enzymes.com

Table 1: Key Enzymes in this compound Metabolism and Glycosylation

Enzyme Function Relevance to Glycosylation and Cancer
Phosphomannomutase (PMM) Converts D-mannose 6-phosphate to this compound. jst.go.jpnih.gov A key step in committing mannose to the glycosylation pathway. nih.gov Dysregulation can alter the pool of precursors for glycan synthesis.
Mannose-1-phosphate guanylyltransferase (GDP-MP) Catalyzes the reaction of GTP and this compound to form GDP-mannose. creative-enzymes.com Produces the essential donor substrate for most mannosylation reactions. Its activity is critical for the synthesis of N-glycans, O-glycans, and GPI anchors. creative-enzymes.comnih.gov
N-acetylglucosaminyl-transferase V (GnT-V) Adds a GlcNAc residue to create a β1,6 branch on N-glycans. core.ac.uk Its activity, which is often increased in cancer, leads to highly branched complex N-glycans. core.ac.ukfrontiersin.org These structures are associated with increased tumor growth and metastasis in animal models. nih.gov
Mannosyltransferases (various) Transfer mannose from GDP-mannose to growing glycan chains on proteins and lipids. jst.go.jp The direct enzymatic step that incorporates mannose into glycoconjugates. Altered expression or activity contributes to aberrant glycan structures in cancer.

Research using pre-clinical models, including various cancer cell lines and animal models, has revealed several common themes in glycosylation changes stemming from metabolic dysregulation. One of the most frequently observed alterations in malignant cells is a change in the branching of N-linked glycans. core.ac.ukfrontiersin.org Specifically, an increase in β1,6-GlcNAc branched N-glycans, synthesized by the enzyme GnT-V (encoded by the MGAT5 gene), is a common feature in many cancers. core.ac.ukresearchgate.net This enhanced branching has been shown in animal models to correlate with an increased metastatic phenotype. nih.gov The synthesis of these branched structures is dependent on the availability of GDP-mannose, the synthesis of which relies directly on the this compound pool.

Another significant alteration is increased sialylation, where sialic acids are added as terminal residues on glycan chains. core.ac.ukbohrium.com This can affect cell-cell adhesion, signaling, and immune recognition. creative-proteomics.comcore.ac.uk The underlying structures that are sialylated are often built upon a mannose core, again highlighting the foundational role of the this compound pathway. Pre-clinical studies have demonstrated that targeting specific glycosyltransferases involved in these modifications can reverse malignant phenotypes. For example, the suppression of cancer metastases has been observed when GnT-III, an enzyme that counteracts the action of GnT-V, is active. bohrium.com

Table 2: Glycosylation Changes in Pre-clinical Cancer Models Linked to Mannose Metabolism

Pre-clinical Model Observed Glycosylation Change Mechanistic Insight
Various cancer cell lines Increased β1,6-GlcNAc branching of N-glycans. core.ac.uk Correlates with increased activity of GnT-V, which utilizes mannose-containing precursors derived from the this compound pathway. core.ac.uknih.gov
Human tumor clinical specimens Enhanced staining with L-phytohemagglutinin (L-PHA), indicating more branched N-glycans. nih.gov This structural change is linked to tumor progression and requires GDP-mannose, a direct product of the this compound pathway, for the initial N-glycan core synthesis.
Syngeneic and humanized mouse tumor models Altered repertoire of glycoconjugates on the cell surface. researchgate.net Changes in protein glycosylation are a recognized hallmark of transformed cells, impacting phenomena like multidrug resistance and immune evasion. researchgate.net
Hepatocellular carcinoma (HCC) models Altered glycosylation affecting cell adhesion capacity. researchgate.net Specific glycosyltransferases, such as SLC35A2, regulate glycosylation to promote metastasis, a process dependent on the availability of nucleotide sugar precursors like GDP-mannose. researchgate.net

The mechanisms producing these aberrant glycan structures are believed to involve misregulated expression of glycosyltransferase genes and altered localization of these enzymes within the cell. oncotarget.com The metabolic state of the cancer cell, including the flux through pathways like the one involving this compound, provides the necessary substrates for these enzymes to act upon. Therefore, dysregulation of this compound metabolism is a key upstream event that facilitates the downstream synthesis of tumor-associated glycan structures, which in turn drive malignant progression in pre-clinical cancer models. creative-enzymes.comfrontiersin.org

Advanced Research Methodologies for Alpha D Mannose 1 Phosphate

Quantification and Detection Techniques

Accurate quantification and sensitive detection of alpha-D-mannose 1-phosphate are crucial for understanding its roles in biochemical processes. Various methods have been developed to meet these analytical challenges, ranging from enzymatic assays to advanced chromatographic techniques.

Enzymatic Colorimetric Assays for Biochemical Quantification

Enzymatic colorimetric assays provide a specific and reproducible method for quantifying this compound. nih.gov One such established method involves a coupled enzyme system. jst.go.jp In this assay, this compound is first converted to D-mannose 6-phosphate by phosphomannomutase (PMM). Subsequently, mannose 6-phosphate isomerase (M6PI) converts D-mannose 6-phosphate to D-fructose 6-phosphate, which is then isomerized to D-glucose 6-phosphate (G6P) by glucose 6-phosphate isomerase (G6PI). The resulting G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which leads to the reduction of a chromogenic substrate, such as thio-NAD+, to thio-NADH. The change in absorbance, typically measured at 400 nm, is directly proportional to the initial concentration of this compound. jst.go.jp

This method is highly specific and is not affected by the presence of related sugars like D-mannose, D-mannosamine, or L-mannose. jst.go.jp It has proven valuable in studying enzymes that produce this compound, such as certain phosphorylases. jst.go.jp Another colorimetric approach, the malachite green assay, can be used to detect the inorganic phosphate (B84403) produced in subsequent enzymatic reactions, providing an indirect measure of this compound consumption. nih.govresearchgate.net

Table 1: Key Enzymes in the Colorimetric Quantification of this compound

EnzymeEC NumberRole in Assay
Phosphomannomutase (PMM)5.4.2.8Converts α-D-mannose 1-phosphate to D-mannose 6-phosphate. jst.go.jp
Mannose 6-Phosphate Isomerase (M6PI)5.3.1.8Converts D-mannose 6-phosphate to D-fructose 6-phosphate. jst.go.jp
Glucose 6-Phosphate Isomerase (G6PI)5.3.1.9Converts D-fructose 6-phosphate to D-glucose 6-phosphate. jst.go.jp
Glucose-6-Phosphate Dehydrogenase (G6PDH)1.1.1.49Oxidizes D-glucose 6-phosphate, leading to a measurable color change. jst.go.jp

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful technique for the separation and quantification of carbohydrates, including sugar phosphates like this compound. uga.eduthermofisher.com This method leverages the weakly acidic nature of carbohydrates, which become ionized at high pH, allowing for their separation on a strong anion-exchange column. thermofisher.comresearchgate.net

HPAEC-PAD is recognized for its high sensitivity, speed, and accuracy, making it an excellent choice for quantifying phosphorylated monosaccharides without the need for derivatization. uga.edujst.go.jp The pulsed amperometric detection involves the electrochemical oxidation of the analyte at the surface of a gold electrode, generating a current that is proportional to the carbohydrate concentration. thermofisher.com This technique is routinely used for analyzing the monosaccharide content of glycoproteins and can effectively separate this compound from other sugar phosphates like mannose-6-phosphate (B13060355) and glucose-1-phosphate. uga.edunih.govnih.gov

The utility of HPAEC-PAD extends to various applications, including the analysis of enzymatic reactions and the determination of carbohydrate content in complex biological samples. jst.go.jpgrantome.com

Structural Biology Approaches

Understanding the three-dimensional structure of this compound and how it interacts with enzymes at an atomic level is fundamental to elucidating its biological function. Structural biology techniques provide these critical insights.

X-ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography is a primary tool for determining the high-resolution, three-dimensional structures of macromolecules, including enzymes in complex with their substrates or ligands. nih.govebi.ac.uk The crystal structure of human alpha-phosphomannomutase 1 (PMM1) bound to its substrate, this compound, has been solved (PDB entry 2FUE). nih.govproteopedia.org These structural studies reveal that PMM1, like other members of the haloalkanoic acid dehalogenase superfamily (HADSF), consists of a core domain and a cap domain. nih.govebi.ac.uk

The binding of this compound occurs in a pocket at the interface of these two domains. proteopedia.org Specifically, the phosphate group of the substrate is observed to bind to a positively charged site within the cap domain. nih.gov This initial binding event is thought to facilitate the closure of the cap over the core domain, creating a solvent-exclusive environment necessary for the catalytic phosphoryl transfer reaction. nih.gov The crystal structures provide detailed information on the key amino acid residues that form hydrogen bonds and other interactions with the mannose and phosphate moieties of the substrate. nih.gov

Table 2: Selected PDB Entries for Phosphomannomutase with Ligands

PDB IDEnzymeLigand(s)Resolution (Å)Description
2FUEHuman Phosphomannomutase 1 (PMM1)α-D-mannose 1-phosphate, Mg²⁺Not specified in sourcesReveals the substrate binding site in the open conformation. nih.govproteopedia.org
2FUCHuman Phosphomannomutase 1 (PMM1)Mg²⁺Not specified in sourcesStructure of the unliganded enzyme in an open conformation. nih.govproteopedia.org
6GH2Laminaribiose Phosphorylase from Paenibacillus sp.α-D-glucose 1-phosphate2.50Provides insight into the recognition of sugar 1-phosphates. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study the structure, dynamics, and interactions of molecules in solution. rsc.orgacs.org For this compound, NMR is employed to investigate its conformation and its binding to enzymes. researchgate.netnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and HSQC, are used to assign the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. nih.gov The coupling constants, particularly the three-bond couplings between protons and the phosphorus atom (³J(H,P)), provide valuable information about the conformation around the phosphate group. nih.govnih.gov For example, the coupling constants for the H-1' and H-4 protons with the ³¹P nucleus in a mannose α-1-phosphate moiety have been measured at 7.5 Hz and 9.8 Hz, respectively. nih.gov

NMR is also used to monitor interactions between this compound and proteins. researchgate.net Chemical shift perturbation (CSP) studies, where changes in the chemical shifts of protein amide protons are monitored upon the addition of the ligand, can map the binding site and determine binding affinity. researchgate.netacs.org Saturation Transfer Difference (STD) NMR is another powerful method that can identify which parts of a ligand are in close contact with a protein, providing further details on the binding mode. rcsb.org

Small-Angle X-ray Scattering (SAXS) for Solution Conformation Analysis

SAXS data can be used to generate low-resolution shape models of the protein-ligand complex in solution, which can then be compared with high-resolution crystal structures to understand how the structure in solution relates to the crystalline state. nih.govresearchgate.net This technique is especially valuable for analyzing flexible systems and multi-domain proteins where ligand binding can induce significant conformational rearrangements. embl-hamburg.de

Biochemical and Enzymatic Assays for Activity and Specificity Profiling

The functional characterization of enzymes that metabolize this compound relies on a variety of robust biochemical and enzymatic assays. These methods are designed to quantify enzyme activity, determine kinetic parameters, and assess substrate specificity, providing critical insights into the metabolic pathways involving this key intermediate.

A prevalent method for assaying mannose-1-phosphate guanylyltransferase (also known as GDP-mannose pyrophosphorylase, GMPP, or ManC), the enzyme that converts this compound and GTP into GDP-mannose, is the coupled colorimetric assay. creative-enzymes.comresearchgate.net In this continuous assay, the reaction produces pyrophosphate (PPi) as a byproduct. An auxiliary enzyme, inorganic pyrophosphatase, is added to the reaction mixture to hydrolyze the generated PPi into two molecules of inorganic phosphate (Pi). creative-enzymes.com The subsequent increase in phosphate concentration is then quantified spectrophotometrically, often using malachite green dye, which forms a colored complex with phosphate measurable at approximately 630-650 nm. researchgate.net This method allows for real-time monitoring of enzyme activity.

Another important assay is designed to directly quantify this compound itself, which is particularly useful when it is the product of an enzymatic reaction, such as those catalyzed by certain phosphorylases. jst.go.jp This multi-enzyme coupled assay converts this compound into a readily detectable product. The cascade involves the sequential action of phosphomannomutase (PMM), mannose 6-phosphate isomerase (M6PI), and glucose 6-phosphate isomerase (G6PI) to produce D-glucose 6-phosphate. This product is then oxidized by glucose 6-phosphate dehydrogenase (G6PDH), which concurrently reduces a nucleotide cofactor like thio-NAD+ to thio-NADH, leading to a measurable increase in absorbance at 400 nm. jst.go.jp

High-performance liquid chromatography (HPLC) is also employed to monitor the reaction by separating and quantifying the substrate (e.g., GTP) and the product (e.g., GDP-mannose) over time. researchgate.net This provides a direct confirmation of the enzyme's catalytic activity.

These assays are crucial for determining the kinetic properties and specificity of enzymes from various organisms. For instance, studies have revealed significant differences in substrate specificity. The mannose-1-phosphate guanylyltransferase from Mycobacterium smegmatis is highly specific for mannose-1-phosphate as the sugar phosphate substrate and GTP as the nucleotide donor. nih.gov In contrast, the enzyme from porcine liver can also utilize glucose-1-phosphate, and the enzyme from Escherichia coli O157:H7 (ManC1) exhibits broad substrate specificity in vitro, accepting various hexose-1-phosphates and nucleotides. nih.govuniprot.org The enzyme from Pseudomonas aeruginosa is notable for being a bifunctional protein that possesses both phosphomannose isomerase and mannose-1-phosphate guanylyltransferase activities. creative-enzymes.comnih.gov

The activity of these enzymes is often dependent on specific cofactors and pH conditions. Divalent cations, particularly Mg2+, are typically required for the catalytic activity of mannose-1-phosphate guanylyltransferase. nih.govuniprot.org The optimal pH for this enzyme is generally in the neutral to alkaline range, around 8.0 to 8.5. nih.govuniprot.org

Table 1: Kinetic and Specificity Data for Mannose-1-Phosphate Guanylyltransferase from Various Organisms

OrganismEnzymeSubstrateKmOptimal pHCofactorNotesReference
Porcine ThyroidGTP:alpha-D-mannose-1-phosphate guanylyltransferaseThis compound0.4 µM--Specific for the mannose moiety. nih.gov
Porcine ThyroidGTP:alpha-D-mannose-1-phosphate guanylyltransferaseGTP3.5 µM--Accepts inosine (B1671953) or deoxyribose replacements in GTP. nih.gov
Mycobacterium smegmatisGDP-mannose pyrophosphorylaseThis compound-8.0Mg2+Specific for mannose-1-P; inhibited by GDP-glucose and glucose-1-P. nih.gov
Pseudomonas aeruginosaPMI-GMP (algA)D-mannose 1-phosphate---Bifunctional enzyme; Lys-175 is critical for substrate binding. nih.gov
Escherichia coli O157:H7Mannose-1-phosphate guanylyltransferase 1 (manC1)--8.5-Shows very broad substrate specificities in vitro. uniprot.org
Pig (Sus scrofa)Mannose-1-phosphate guanylyltransferase beta (GMPPB)mannose-1-phosphate0.2 mM-Mg2+/Mn2+Activity is reduced when complexed with GMPPA. uniprot.org

Gene Manipulation and Overexpression Studies in Model Organisms

Investigating the in vivo roles of this compound and its associated metabolic enzymes heavily relies on genetic manipulation and overexpression studies in various model organisms. These advanced research methodologies allow for the precise dissection of gene function, pathway regulation, and the physiological consequences of altered metabolic flux.

Site-directed mutagenesis has been a powerful tool for identifying specific amino acid residues that are critical for enzyme function. A landmark study on the bifunctional phosphomannose isomerase-guanosine 5'-diphospho-D-mannose pyrophosphorylase (PMI-GMP), encoded by the algA gene in Pseudomonas aeruginosa, demonstrated this approach. nih.gov Researchers systematically mutated specific residues and analyzed the kinetic properties of the resulting enzymes. Mutation of Lysine-175 to other amino acids resulted in a dramatic increase (470- to 3,200-fold) in the Km for D-mannose 1-phosphate, indicating that this residue is essential for binding the sugar phosphate substrate. Similarly, mutating Arginine-19 led to a significant increase in the Km for GTP, identifying its role in binding the nucleotide substrate. nih.gov These findings helped to map the functional domains of this bifunctional protein.

Gene deletion and knockdown studies are employed to understand the broader physiological role of the enzymes involved in this compound metabolism. In the phytopathogenic fungus Sclerotinia sclerotiorum, deleting the gene SsMPG2, which encodes a mannose-1-phosphate guanylyltransferase, resulted in reduced enzymatic activity and impaired protein glycosylation. nih.gov These defects, in turn, affected the fungus's growth, cell wall integrity, and virulence, highlighting the pathway's importance for pathogenicity. nih.gov Similarly, constructing a knockdown strain for the manB gene (mannose-1-phosphate guanylyltransferase) in Mycobacterium tuberculosis was used to investigate the enzyme's role in the biosynthesis of essential cell wall components like lipoarabinomannan, which is crucial for the bacterium's viability and interaction with the host immune system. researchgate.net

Conversely, overexpression of genes in this pathway is often used for biotechnological applications, such as the large-scale synthesis of valuable biomolecules. For example, multi-enzyme cascades have been constructed in host organisms like E. coli for the efficient, cell-free production of GDP-mannose. researchgate.net These synthetic pathways often involve the overexpression of several enzymes, including mannose-1-phosphate guanylyltransferase (ManC), to create a robust system that can convert simple starting materials like mannose into the high-value nucleotide sugar. researchgate.net Such studies demonstrate the potential for harnessing the catalytic power of these enzymes for industrial and research purposes.

Table 2: Examples of Gene Manipulation Studies Involving the this compound Pathway

OrganismGene(s)Manipulation TechniqueKey FindingsReference
Pseudomonas aeruginosaalgASite-Directed MutagenesisIdentified Lys-175 as critical for D-mannose 1-phosphate binding and Arg-19 for GTP binding. nih.gov
Sclerotinia sclerotiorumSsMPG2Gene DeletionDeletion led to reduced GMPP activity, impaired protein glycosylation, and decreased fungal virulence. nih.gov
Mycobacterium tuberculosismanBGene KnockdownUsed to elucidate the enzyme's role in cell wall biosynthesis and its potential as a drug target. researchgate.net
E. colimanB, manC, etc.Overexpression in a multi-enzyme systemEnabled the cell-free synthesis and regeneration of GDP-mannose from mannose for biotechnological applications. researchgate.net

Pre Clinical Strategies and Models for Modulating Alpha D Mannose 1 Phosphate Metabolism

Development of Membrane-Permeant Precursor Derivatives

A primary challenge in treating disorders of alpha-D-mannose 1-phosphate metabolism is the inability of the phosphorylated sugar to cross cell membranes. nih.gov To overcome this, researchers are developing membrane-permeant precursor derivatives, or prodrugs, that can enter cells and then be converted into the active this compound.

Prodrug Design and Bioavailability Enhancement Strategies

The core principle behind prodrug design is to mask the polar phosphate (B84403) group of this compound with hydrophobic moieties, thereby increasing its lipophilicity and ability to diffuse across the cell membrane. While specific chemical structures of these prodrugs are often proprietary, the general strategy involves creating ester or other labile linkages that can be cleaved once inside the cell. nih.gov

One explored approach involves the use of nanoparticles to deliver guanosine (B1672433) 5'-diphospho-D-mannose (GDP-Man), a downstream product of this compound. csic.es In a study using fibroblast cultures, GDP-Man-loaded poly (D,L-lactide-co-glycolide) (PLGA) nanoparticles were proposed as a method to bypass the enzymatic defect in PMM2-CDG. csic.es Another strategy under development is GLM101, a mannose-1-phosphate replacement therapy designed to deliver the substrate directly into cells. glycomine.combusinesswire.com This approach aims to bypass the deficient PMM2 enzyme and restore the function of the glycosylation pathway. businesswire.com

Enzymatic Cleavage and Intracellular Release of the Active Compound

Once the membrane-permeant prodrug enters the cell, it must be efficiently converted to this compound. This is typically achieved by the action of intracellular enzymes, such as esterases, that cleave the protective hydrophobic groups. nih.gov The successful release of the active compound restores the substrate pool for the subsequent steps in the glycosylation pathway. Research has shown that providing mannose-1-phosphate directly in this manner can correct impaired glycosylation in vitro. nih.gov However, early attempts with hydrophobic derivatives showed issues with instability and toxicity. nih.gov

Phosphomannomutase Enhancement and/or Replacement Therapies in Pre-clinical Models

Strategies to directly address the deficient PMM2 enzyme are a major focus of pre-clinical research. These include enhancing the function of the existing mutant enzyme or replacing it altogether.

Over-expression of wild-type PMM2 in patient-derived fibroblasts has been shown to rescue defects in PMM activity, guanosine diphosphate (B83284) mannose levels, lipid-linked oligosaccharide precursors, and total cellular protein glycosylation. nih.govnih.govoup.com This demonstrates that restoring PMM2 activity is a viable therapeutic strategy. nih.govnih.govoup.com Furthermore, enzyme replacement therapy, which has been successful for lysosomal storage diseases, is being considered as a possibility for PMM2-deficient patients. nih.gov

Drug repurposing studies have also identified compounds that may enhance PMM2 activity. Epalrestat (B1671369), an aldose reductase inhibitor, was found to increase PMM2 activity in several PMM2-CDG patient fibroblast lines. mdpi.cominvivobiosystems.comnih.gov The proposed mechanism involves the inhibition of the polyol pathway, which in turn increases glucose-1,6-bisphosphate, an activator of the PMM2 enzyme. invivobiosystems.com Another compound, celastrol, a proteostasis regulator, has shown the ability to increase PMM2 protein levels and enzymatic activity in cell models of PMM2-CDG by activating the heat shock response. csic.esmdpi.com

Gene Therapy Approaches for Correcting Enzyme Deficiencies in Murine Models

Gene therapy offers a promising avenue for correcting the underlying genetic defect in PMM2-CDG. Pre-clinical studies using murine models have demonstrated the potential of this approach.

Adeno-associated virus (AAV)-based gene replacement therapy has been investigated in mouse models of PMM2-CDG. cdghub.comresearchgate.net In one study, AAV9-PMM2 was used to deliver the PMM2 gene to a tamoxifen-inducible Pmm2 knockout mouse model. cdghub.comresearchgate.net This treatment was shown to prevent and halt the development of disease-relevant neurological phenotypes. researchgate.net The AAV9 serotype is particularly promising due to its ability to cross the blood-brain barrier. nih.gov Proof-of-concept studies in patient fibroblasts have also shown that AAV9-PMM2 infection can augment PMM2 expression and improve glycosylation. researchgate.netnih.gov

Investigating Metabolic Flux Modulation to Optimize Glycosylation Pathways

Understanding and manipulating the flow of metabolites through the glycosylation pathway is another key pre-clinical strategy. The goal is to increase the flux of precursors towards the synthesis of this compound. nih.gov

The metabolism of mannose is complex, with the majority of intracellular mannose-6-phosphate (B13060355) being catabolized by phosphomannose isomerase (MPI) rather than being converted to mannose-1-phosphate by PMM2. nih.govnih.gov This suggests that inhibiting MPI could divert more mannose-6-phosphate towards the glycosylation pathway. csic.es Indeed, the use of a potent MPI inhibitor, MLS0315771, has been shown to divert mannose-6-phosphate toward glycosylation in patient cell lines. csic.es

Studies using labeled monosaccharides have revealed that exogenous mannose is heavily shunted toward N-glycosylation pathways. oup.com While mannose supplementation has shown inconsistent results in patients, it has been shown to mitigate embryonic lethality in a hypomorphic PMM2 mouse model. nih.gov The interplay between glucose and mannose metabolism is also a critical factor, as cells derive most of their mannose from glucose. nih.govnih.gov

Pre-clinical Models for Studying Glycosylation Disorders

The development of robust and relevant pre-clinical models is essential for understanding the pathophysiology of glycosylation disorders and for testing novel therapeutic strategies. nih.govnih.gov

Table 1: Murine Models for PMM2-CDG

Model Genotype/Description Key Phenotypes Reference
Pmm2 Knockout Homozygous knockout of Pmm2 Early embryonic lethality biorxiv.orgcsic.es
Hypomorphic Pmm2 Compound heterozygous with R137H and F115L mutations Prenatal death, stunted growth, protein glycosylation deficiencies nih.govnih.govoup.comoup.com
Conditional Pmm2 Knockout Pmm2 flox allele paired with a catalytically inactive knock-in allele (R137H) Cerebellar hypoplasia, ataxia, seizures, early lethality when PMM2 is removed from embryonic neural precursor cells biorxiv.orgresearchgate.netresearchgate.net

Murine models have been instrumental in revealing the critical role of PMM2 in development. biorxiv.org Complete knockout of the Pmm2 gene results in early embryonic lethality, highlighting the necessity of N-glycosylation. biorxiv.orgcsic.es To circumvent this, researchers have created hypomorphic models that more closely mimic the human disease. nih.govnih.govoup.com For example, a mouse model with the patient-relevant R137H and F115L mutations exhibits prenatal mortality and stunted growth in survivors, along with glycosylation deficiencies similar to those in patients. nih.govnih.govoup.comoup.com Conditional knockout models have further allowed for the investigation of the tissue-specific roles of PMM2, revealing a critical neurodevelopmental origin for the brain pathology seen in PMM2-CDG. biorxiv.orgbiorxiv.org

Table 2: Other Pre-clinical Models for Glycosylation Disorders

Model Organism Description Key Findings Reference
Zebrafish (Danio rerio) Morpholino-based knockdown of pmm2 Craniofacial defects, impaired motility, altered neurogenesis, reduced N-linked glycosylation, accumulation of mannose-6-phosphate molbiolcell.orgresearchgate.net
Zebrafish (Danio rerio) Morpholino-based knockdown of mpi Embryonic lethality, decreased lipid-linked oligosaccharides and N-glycans, phenotype rescued by mannose supplementation nih.govnih.gov
Yeast (Saccharomyces cerevisiae) PMM2-CDG models Used for drug repurposing screens, identified epalrestat as a potential therapeutic csic.esmdpi.cominvivobiosystems.com

Zebrafish have also emerged as a valuable model system for studying congenital disorders of glycosylation. molbiolcell.org A morpholino-based knockdown of pmm2 in zebrafish results in developmental abnormalities consistent with PMM2-CDG, including craniofacial defects and altered neurogenesis. molbiolcell.orgresearchgate.net This model also revealed an unexpected accumulation of mannose-6-phosphate, suggesting a substrate-accumulation mechanism for underglycosylation. molbiolcell.orgresearchgate.net Other models, including yeast and C. elegans, have been employed for high-throughput screening of potential therapeutic compounds. csic.esmdpi.cominvivobiosystems.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Celastrol
Epalrestat
Glucose-1,6-bisphosphate
Guanosine 5'-diphospho-D-mannose
Mannose-6-phosphate
MLS0315771

Glycosylation-Deficient Cell Models

Cell-based models are invaluable tools for dissecting the intricate pathways of glycosylation and the impact of their disruption. Various glycosylation-deficient cell models have been developed and utilized to study the metabolic consequences of impaired this compound synthesis, particularly in the context of Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG). for2509.demdpi.com These models are essential for characterizing disease mechanisms, identifying potential therapeutic compounds, and assessing the efficacy of treatment strategies at a cellular level. mdpi.com

To investigate the effects of PMM2 deficiency in specific and relevant cell types, researchers have established induced pluripotent stem cells (iPSCs) from PMM2-CDG patient fibroblasts. for2509.de These PMM2-iPSCs can be differentiated into various cell lineages, such as neural and hepatic cells, which are primarily affected in PMM2-CDG patients, allowing for time-lapsed analysis of glycosylation defects during development. for2509.de

Other specialized cell models have been engineered to probe specific aspects of mannose metabolism. The human monocytic cell line THP-1 has been modified using shRNA to achieve a stable knockdown of the PMM2 gene. nih.gov This model provides a controlled system to study immune dysfunction, revealing a significant decrease in PMM2 enzymatic activity and allowing for functional assays. nih.gov Additionally, cell lines with defects in downstream pathways, such as the Chinese Hamster Ovary (CHO) Lec15 cell line, which is deficient in dolichol-phosphate-mannose (Dol-P-Man) synthase activity, are used to understand the role of this compound-derived donors in specific glycosylation reactions like C-mannosylation. molbiolcell.org

Table 1: Overview of Glycosylation-Deficient Cell Models for Studying this compound Metabolism

Cell Model Type Key Characteristics Research Applications Key Findings
PMM2-CDG Patient Fibroblasts Primary Cells Exhibit patient's specific mutations; reduced PMM2 activity and downstream metabolites. nih.gov Disease modeling; testing therapeutic strategies (e.g., mannose, mannose-1-phosphate prodrugs). mdpi.comd-nb.info Demonstrated correction of hypoglycosylation with mannose or liposome-encapsulated mannose-1-phosphate. springermedizin.denih.gov
PMM2-iPSCs Stem Cells Derived from patient fibroblasts; can be differentiated into affected cell types (neural, hepatic). for2509.de Studying developmental aspects of PMM2-CDG; pathway analysis during differentiation. for2509.de Revealed alterations in N-glycosylation pathways. for2509.de
PMM2 Knockdown THP-1 Cells Engineered Cell Line Stable knockdown of PMM2 via shRNA. Investigating immune cell dysfunction in PMM2-CDG. nih.gov PMM2 enzyme activity decreased from 2.62 mU/mg in control cells to 0.37 mU/mg in knockdown cells. nih.gov
CHO Lec15 Cells Mutant Cell Line Deficient in Dol-P-Man synthase activity; reduced levels of Dol-P-Man. molbiolcell.org Studying the role of Dol-P-Man as a mannosyl donor. Showed a 10-fold reduction in C-mannosylation compared to wild-type cells. molbiolcell.org
Yeast (S. cerevisiae) Model Organism PMM2-CDG mutant strains created. Drug repositioning screens; identifying compensatory mutations. mdpi.com Identified aldose reductase inhibitors as potential therapeutic agents. mdpi.com

Relevant Animal Models (e.g., PMM2 hypomorphic mouse models)

While cell models are crucial for molecular studies, animal models are indispensable for understanding the systemic pathophysiology of diseases affecting this compound metabolism and for pre-clinical testing of therapies. anr.fr The development of animal models for PMM2-CDG, the most common congenital disorder of glycosylation, has been particularly challenging due to the essential role of the PMM2 enzyme in embryonic development. biorxiv.org

Early attempts to model PMM2-CDG in mice revealed that a complete knockout of the Pmm2 gene results in early embryonic lethality. biorxiv.org This highlighted the need for hypomorphic models that possess reduced, rather than absent, enzyme activity, to better mimic the human condition. Researchers have since generated compound heterozygous mice with the R137H and F115L mutations in Pmm2, which correspond to the most prevalent pathogenic variants found in PMM2-CDG patients. nih.govjax.org These Pmm2R137H/F115L mice recapitulate several key features of the human disease, including significant prenatal mortality and stunted growth in survivors. nih.gov Biochemically, these mice and fibroblasts derived from them show reduced PMM activity, decreased levels of GDP-mannose, and impaired protein glycosylation, confirming the link between the genetic defect and the metabolic consequences. nih.gov However, these initial hypomorphic mouse models have largely failed to replicate the prominent neurological features of PMM2-CDG, such as cerebellar hypoplasia. biorxiv.org

To address the neurological aspects of the disease, more recent efforts have focused on creating mouse models with cell-type-specific deletions of Pmm2, which allow for the investigation of the enzyme's role in specific brain cell populations, like post-mitotic neurons or astrocytes. biorxiv.org These advanced models are critical for understanding the neurodevelopmental origins of the brain pathology seen in patients. biorxiv.org

In addition to mice, zebrafish (Danio rerio) have emerged as a powerful model system. A morpholino-based knockdown of pmm2 in zebrafish resulted in embryos with developmental defects consistent with PMM2-CDG, including craniofacial abnormalities and altered neurogenesis. molbiolcell.org Significantly, this model uncovered a novel disease mechanism: the accumulation of the substrate mannose-6-phosphate, which may contribute to underglycosylation by promoting the cleavage of lipid-linked oligosaccharides. molbiolcell.org This finding illustrates how different model systems can provide unique insights into disease pathophysiology that are not always apparent from other models. molbiolcell.org

Table 2: Characteristics of Animal Models for Studying this compound Metabolism

Animal Model Genetic Modification Key Phenotypes Relevance to this compound Research
Mouse (Mus musculus) Complete Pmm2 knockout Early embryonic lethality. biorxiv.org Demonstrates the essential role of PMM2 and by extension, mannose-1-phosphate synthesis, in embryonic development.
Mouse (Mus musculus) Hypomorphic compound heterozygote (Pmm2R137H/F115L) High prenatal mortality, stunted growth, kyphosis, histological defects in heart and liver. nih.govjax.org Recapitulates systemic aspects of human PMM2-CDG; used to confirm biochemical defects (reduced GDP-mannose, hypoglycosylation). nih.gov
Mouse (Mus musculus) Cell-type specific Pmm2 knockout (e.g., neuronal, astrocytic) Under investigation to better model neurological deficits. biorxiv.org Aims to dissect the specific roles of PMM2 and glycosylation in different brain cell types and understand the origin of neurological symptoms. biorxiv.org
Zebrafish (Danio rerio) Morpholino-based pmm2 knockdown Craniofacial defects, impaired motility, altered motor neurogenesis, reduced global N-glycosylation. molbiolcell.org Revealed a substrate-accumulation mechanism (mannose-6-phosphate) contributing to underglycosylation, a novel insight not seen in other models. molbiolcell.org

Q & A

Q. What are the key enzymatic pathways involving alpha-D-mannose 1-phosphate in nucleotide-sugar biosynthesis?

this compound (α-D-Man-1P) is a critical intermediate in GDP-mannose biosynthesis. The pathway involves two enzymatic steps:

  • Step 1 : Phosphomannose isomerase (MPI) converts D-fructose 6-phosphate to α-D-Man-1P .
  • Step 2 : Phosphomannomutase (PMM) isomerizes α-D-Man-1P to D-mannose 6-phosphate (Man-6P), which is further converted to GDP-mannose via ManC (GTP-mannose-1-phosphate guanylyltransferase) . Methodological Insight: To validate pathway activity, use recombinant PMM or MPI proteins in in vitro assays with substrates (e.g., D-fructose 6-phosphate) and monitor product formation via UHPLC-MS .

Q. How can α-D-Man-1P be detected and quantified in cellular extracts?

  • Analytical Techniques : Ion-pairing UHPLC-MS with hexafluoroisopropanol (HFIP) as a mobile phase additive enhances separation of phosphorylated sugars, including α-D-Man-1P, by improving ionization efficiency .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled precursors (e.g., 13C^{13}\text{C}-mannose) to trace metabolic flux into α-D-Man-1P pools .

Table 1 : Comparison of Detection Methods for α-D-Man-1P

MethodSensitivity (nM)Sample TypeKey Reference
UHPLC-MS10Cell lysates
Radiolabeling50In vitro assays

Advanced Research Questions

Q. How do experimental discrepancies in α-D-Man-1P metabolic flux arise in engineered microbial strains?

Discrepancies often stem from:

  • Enzyme Kinetics : Variations in PMM or MPI activity due to pH, cofactors (e.g., glucose 1,6-bisphosphate), or strain-specific post-translational modifications .
  • Competing Pathways : Cross-talk with fructose 1,6-bisphosphate metabolism or nucleotide-sugar recycling . Resolution Strategy: Perform 13C metabolic flux analysis (MFA) paired with proteomics to correlate enzyme expression levels with pathway activity .

Q. What role does α-D-Man-1P play in metabolic engineering for glycoconjugate production?

In Saccharomyces cerevisiae:

  • Overexpression of MPG1 (mannose-1-phosphate guanylyltransferase) enhances α-D-Man-1P conversion to GDP-mannose, critical for glycosylation in therapeutic protein production .
  • Challenges : Feedback inhibition by GDP-mannose requires modular pathway optimization (e.g., decoupling PMM and MPI expression) .

Q. How do structural isomers (e.g., α-D-Man-1P vs. mannose 6-phosphate) affect experimental interpretation?

  • Isomer Differentiation : Use NMR spectroscopy (e.g., 31P^{31}\text{P}-NMR) to distinguish α-D-Man-1P (δ = 3.5 ppm) from mannose 6-phosphate (δ = 4.1 ppm) .
  • Enzyme Specificity : Validate isomerase activity (e.g., PMM) via coupled assays with NADH-linked detection systems .

Methodological Guidance

Designing experiments to study α-D-Man-1P in disease models

  • Cell Lines : Use fibroblasts or HEK293 cells with CRISPR-edited PMM/MPI to mimic metabolic disorders (e.g., CDG-Ia) .
  • Animal Models : Administer 13C^{13}\text{C}-mannose and track α-D-Man-1P accumulation in tissues via LC-MS/MS .

Addressing contradictions in α-D-Man-1P’s biomarker potential
While α-D-Man-1P is proposed as a dietary biomarker (found in lettuce, pumpkin) , its endogenous levels vary with gut microbiota activity. Control for confounding factors via:

  • Gnotobiotic Models : Study germ-free vs. colonized animals to isolate host vs. microbial contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.